molecular formula C15H14N2O3 B2577067 3-cyano-N-(3-(furan-2-yl)-3-hydroxypropyl)benzamide CAS No. 1421451-38-8

3-cyano-N-(3-(furan-2-yl)-3-hydroxypropyl)benzamide

Cat. No. B2577067
CAS RN: 1421451-38-8
M. Wt: 270.288
InChI Key: WPUNRKNAPZQGAF-UHFFFAOYSA-N
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Description

3-cyano-N-(3-(furan-2-yl)-3-hydroxypropyl)benzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized through a specific method and has been found to have a mechanism of action that affects various biochemical and physiological processes.

Scientific Research Applications

Organic Synthesis and Sensing Applications

Colorimetric Sensing : A study by Younes et al. (2020) highlighted the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, demonstrating their utility in colorimetric sensing of fluoride anions. This suggests potential applications of similar benzamide compounds in environmental monitoring and diagnostics through naked-eye detection of analytes (Younes et al., 2020).

Microwave-Assisted Synthesis : Mal’kina et al. (2013) reported the microwave-assisted synthesis of 5-thienylfuran-3(2H)-ones from cyanopropargylic alcohols, which can be hydrolyzed to yield corresponding amides. This process underscores the versatility of furan and benzamide derivatives in synthesizing heterocyclic compounds with potential biological activity (Mal’kina et al., 2013).

Material Science and Catalysis

Excited-State Intramolecular Transfer : Han et al. (2018) explored the modification of molecular structures, including furan derivatives, to regulate excited-state intramolecular proton and charge transfer. This research has implications for the development of fluorescent probes and organic radiation scintillators, indicating that benzamide derivatives could play a role in enhancing material properties for optical applications (Han et al., 2018).

Polybenzoxazine Materials : Trejo-Machin et al. (2017) investigated the use of phloretic acid as a renewable building block for the synthesis of benzoxazine monomers, aiming to enhance the reactivity of –OH bearing molecules. This study illustrates the potential of furan and related compounds in creating sustainable materials with desirable thermal and mechanical properties (Trejo-Machin et al., 2017).

Selective Hydrogenation Catalysis : Wang et al. (2011) developed a catalyst for the selective hydrogenation of phenol derivatives, demonstrating the synthesis of key intermediates like cyclohexanone. This research may hint at the utility of benzamide derivatives in catalytic processes for the efficient synthesis of industrial precursors (Wang et al., 2011).

properties

IUPAC Name

3-cyano-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c16-10-11-3-1-4-12(9-11)15(19)17-7-6-13(18)14-5-2-8-20-14/h1-5,8-9,13,18H,6-7H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUNRKNAPZQGAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCCC(C2=CC=CO2)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-N-[3-(furan-2-YL)-3-hydroxypropyl]benzamide

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